molecular formula C14H16ClN3O3 B1530619 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide CAS No. 1379811-27-4

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

Cat. No.: B1530619
CAS No.: 1379811-27-4
M. Wt: 309.75 g/mol
InChI Key: FHJAOUSLJPCTIJ-UHFFFAOYSA-N
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Description

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a piperazine-based acetamide derivative characterized by a chloroacetyl group at the 1-position of the 3-oxopiperazine ring and an N-phenylacetamide substituent. Its molecular formula is inferred as C₁₅H₁₇ClN₃O₃ (based on analogs like CAS 1306738-26-0 ), with a molecular weight of approximately 338.77 g/mol. The chloroacetyl group enhances electrophilic reactivity, while the phenylacetamide moiety contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c15-9-13(20)18-7-6-16-14(21)11(18)8-12(19)17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJAOUSLJPCTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions usually require a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It can serve as a probe or inhibitor in biological studies to understand various biochemical processes.

  • Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): These groups increase resistance to oxidative metabolism, as seen in the trifluoromethyl derivative .
  • Electron-Donating Groups (e.g., -OCH₃): Improve solubility and intermolecular interactions, critical for bioavailability .
  • Ortho-Substituents (e.g., 2-chloro): Steric hindrance may reduce binding affinity but improve crystallinity, as observed in 2-chlorophenyl analogs .

Piperazine Ring Modifications

Variants with altered piperazine substituents demonstrate divergent pharmacological profiles:

  • 4-(4-Chlorophenyl)piperazinyl Analog : This modification (C₂₄H₂₈ClN₅O₃, MW 469.97) mimics GPCR-targeting ligands, suggesting utility in neurological disorders .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

  • Solubility : The 4-methoxy analog (CAS 1291487-25-6) exhibits higher aqueous solubility due to polar interactions, whereas lipophilic groups (e.g., -CF₃) favor membrane permeability .
  • Crystallinity : Substitutions like 2-chloro induce antiparallel N–H/C=O conformations, stabilizing hydrogen-bonded chains in the solid state .

Biological Activity

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide is a synthetic compound with notable biological activities, particularly in antimicrobial and potential therapeutic applications. This compound belongs to the class of chloroacetamides, which are recognized for their diverse pharmacological properties.

  • Molecular Formula : C₁₅H₁₄ClN₃O₂
  • Molecular Weight : 309.75 g/mol
  • CAS Number : 1379811-27-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Antimicrobial Activity

Recent research has demonstrated that chloroacetamides, including this compound, show significant antimicrobial properties. For instance, a study screening various N-substituted phenyl chloroacetamides found that compounds with halogenated substituents were particularly effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) due to their lipophilicity, which enhances membrane permeability .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its chemical structure. The position and type of substituents on the phenyl ring significantly influence its biological activity. Compounds with specific functional groups were shown to enhance antimicrobial efficacy, suggesting that modifications to the structure could yield even more potent derivatives .

Case Studies and Research Findings

  • Antimicrobial Screening :
    • A study involving a series of newly synthesized chloroacetamides reported that this compound demonstrated effective inhibition against multiple bacterial strains, with varying degrees of effectiveness based on the structural modifications made to the phenyl group.
  • Quantitative Structure–Activity Relationship (QSAR) :
    • QSAR analysis performed on related compounds indicated that lipophilicity and electronic properties are critical factors in determining antimicrobial potency. This analysis suggests that optimizing these parameters could lead to the development of more effective antimicrobial agents from this class of compounds .

Summary Table of Biological Activities

Activity TypeTarget OrganismsEffectiveness
AntimicrobialStaphylococcus aureusHigh
Methicillin-resistant S. aureusHigh
Escherichia coliModerate
Candida albicansModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide
Reactant of Route 2
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide

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